2-(3-Fluorophenoxy)acetaldehyde
Overview
Description
2-(3-Fluorophenoxy)acetaldehyde is an organic compound characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenoxy)acetaldehyde typically involves the reaction of 3-fluorophenol with chloroacetaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-fluorophenol attacks the carbon atom of chloroacetaldehyde, resulting in the formation of this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenoxy)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2-(3-Fluorophenoxy)acetic acid
Reduction: 2-(3-Fluorophenoxy)ethanol
Substitution: Various substituted phenoxyacetaldehyde derivatives
Scientific Research Applications
2-(3-Fluorophenoxy)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenoxy)acetaldehyde largely depends on its chemical reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)acetaldehyde
- 2-(2-Fluorophenoxy)acetaldehyde
- 2-(3-Chlorophenoxy)acetaldehyde
Uniqueness
2-(3-Fluorophenoxy)acetaldehyde is unique due to the specific positioning of the fluorine atom on the phenoxy group, which can significantly influence its chemical properties and reactivity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and alter its interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-fluorophenoxy)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNIRVUEHFVUHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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